molecular formula C8H10N2O2 B13512500 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B13512500
M. Wt: 166.18 g/mol
InChI Key: KRGGGGSVCGEKSX-UHFFFAOYSA-N
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Description

4-hydroxy-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent hydroxylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

4-hydroxy-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-hydroxy-5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H10N2O2/c11-7-3-8(12)10-6-1-2-9-4-5(6)7/h3,9H,1-2,4H2,(H2,10,11,12)

InChI Key

KRGGGGSVCGEKSX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC(=O)C=C2O

Origin of Product

United States

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